N,2-dimethylpropane-1-sulfonamide

Description

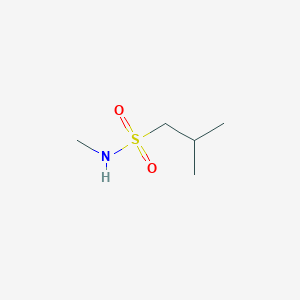

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

N,2-dimethylpropane-1-sulfonamide |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3 |

InChI Key |

OMHBAVUWXIFNAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,2 Dimethylpropane 1 Sulfonamide

Classical and Modern Approaches to Sulfonamide Synthesis Relevant to N,2-Dimethylpropane-1-sulfonamide

The construction of the S-N bond in sulfonamides is most traditionally achieved by reacting an electrophilic sulfur compound with a nucleophilic amine. thieme-connect.com This principle underlies the most common synthetic routes to this compound.

The direct sulfonylation of an amine is the most fundamental approach to forming a sulfonamide. In the context of this compound, this involves the reaction of methylamine (B109427) with a suitable 2,2-dimethylpropane-1-sulfonyl electrophile. While aliphatic amines like methylamine are generally effective nucleophiles and provide good yields, the choice of the sulfonating agent and reaction conditions is critical. researchgate.net Modern variations focus on activating different sulfur sources or using catalysts to facilitate the coupling. For instance, indium-catalyzed sulfonylation has been shown to be effective for a wide range of substrates, including less nucleophilic amines. organic-chemistry.org Another approach involves the oxidative coupling of thiols and amines, which provides a direct route from readily available starting materials. rsc.org

The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukresearchgate.net For the target compound, this would involve reacting 2,2-dimethylpropane-1-sulfonyl chloride (neopentylsulfonyl chloride) with methylamine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

The precursor, 2,2-dimethylpropane-1-sulfonyl chloride, can be synthesized from the corresponding thiol by oxidation with chlorine. ucl.ac.uk However, sulfonyl chlorides can be sensitive to moisture and their synthesis may involve harsh, acidic conditions that are not compatible with all functional groups. acs.org

Recent advancements have introduced alternatives to the often unstable sulfonyl chlorides. Pentafluorophenyl (PFP) sulfonate esters have emerged as stable and useful precursors for sulfonamide synthesis. ucl.ac.uk Another strategy involves the one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by amination. nih.govacs.org While this specific method is for aromatic acids, it highlights the trend towards developing milder, more versatile routes to sulfonyl precursors. The use of N-silylamines with sulfonyl chlorides has also been shown to be a convenient procedure, sometimes even in solvent-free conditions. nih.gov

Table 1: Comparison of Classical and Modern Sulfonamide Synthesis Precursors

| Precursor Type | Classical/Modern | Advantages | Disadvantages | Citations |

| Sulfonyl Chlorides | Classical | High reactivity, well-established procedures. | Moisture sensitive, harsh synthesis conditions, potential for side products. | ucl.ac.ukresearchgate.netacs.org |

| Sulfonic Acids | Classical | Readily available. | Less reactive than sulfonyl chlorides, often requires activation. | thieme-connect.com |

| Sodium Sulfinates | Modern | Stable, environmentally friendly. | Requires an oxidant and amine source. | smolecule.comnih.gov |

| Thiols | Modern | Low-cost starting materials. | Malodorous, requires an oxidant and amine source for direct sulfonylation. | rsc.org |

| Sulfur Dioxide Surrogates (e.g., DABSO) | Modern | Avoids use of gaseous SO₂, good functional group tolerance. | Often requires a metal catalyst. | thieme-connect.comacs.org |

Targeted Synthetic Strategies for this compound Analogs and Derivatives

The synthesis of analogs of this compound can be achieved by systematically varying the amine or the sulfonyl moiety. These strategies are crucial for developing structure-activity relationships in medicinal chemistry.

Varying the Amine Component : The most straightforward approach to creating analogs is to substitute methylamine with other primary or secondary amines. For example, reacting 2,2-dimethylpropane-1-sulfonyl chloride with 2-azidoethanamine would yield N-(2-azidoethyl)-2,2-dimethylpropane-1-sulfonamide, an analog with a functional handle for further modification via click chemistry. nih.gov

Modifying the Sulfonyl Component : Altering the "neopentyl" group (2,2-dimethylpropane) can introduce different steric and electronic properties. This requires the synthesis of different sulfonyl chloride precursors.

One-Pot Methodologies : Modern one-pot syntheses offer efficient pathways to diverse analogs. For instance, a palladium-catalyzed coupling of aryl iodides and the sulfur dioxide surrogate DABSO allows for subsequent treatment with a wide range of amines, including amino acid derivatives, to furnish functionalized sulfonamides. organic-chemistry.org Similarly, a copper-catalyzed reaction between boronic acids, DABSO, and various amines demonstrates broad scope, though it was noted to fail with ammonia. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of sulfonamides like this compound involves the careful selection of several parameters to maximize yield and purity while minimizing reaction time and side products.

Table 2: Key Parameters for Optimization of Sulfonamide Synthesis

| Parameter | Considerations | Potential Outcomes | Citations |

| Solvent | Polarity and solubility of reactants and products. | Affects reaction rate and ease of product isolation. Acetonitrile (B52724), THF, and CH₂Cl₂ are common choices. | nih.govresearchgate.net |

| Base | Strength and steric hindrance. | Prevents protonation of the amine and scavenges acid byproducts. Pyridine, triethylamine (TEA), and DIPEA are frequently used. | researchgate.net |

| Temperature | Reaction kinetics vs. side-product formation. | Lower temperatures can improve selectivity and reduce decomposition, but may require longer reaction times. Reactions can be run from -20 °C to reflux. | nih.gov |

| Stoichiometry | Molar ratio of amine to sulfonyl chloride. | Using an excess of the amine can drive the reaction to completion but may complicate purification. Equimolar amounts are often used in optimized procedures. | nih.govrsc.org |

| Catalyst | Use of metal or organocatalysts. | Can enable reactions under milder conditions and with broader substrate scope (e.g., In-catalyzed sulfonylation). | organic-chemistry.org |

A study on the synthesis of sulfinamides from sulfonyl chlorides highlighted the critical role of these factors. The yield was significantly affected by the choice of solvent, with dichloromethane (B109758) (CH₂Cl₂) proving superior to acetonitrile, THF, or ethyl acetate (B1210297) in that specific case. nih.gov Temperature control was also crucial, as a lower temperature of -20 °C led to an increase in unwanted sulfonamide byproduct during a sulfinamide synthesis. nih.gov For the synthesis of sulfonamides from sodium sulfinates and amines, a screening of solvents and additives found that acetonitrile and ammonium (B1175870) iodide at 80 °C provided the optimal conditions. nih.gov

Stereochemical Control in this compound Synthesis (if applicable)

Stereochemical control is not applicable to the synthesis of the parent compound, this compound. The sulfonyl moiety, 2,2-dimethylpropane, is achiral as the carbon atom alpha to the sulfur (C1) has two protons and the adjacent carbon (C2) has two identical methyl groups.

However, stereochemistry would become a critical consideration in the synthesis of certain analogs. If the neopentyl group were replaced with a chiral substituent (e.g., a 2-methylbutyl group), a stereocenter would be introduced at the alpha- or beta-position to the sulfur atom. In such cases, stereoselective synthetic methods would be necessary to control the configuration of the final product.

Several advanced methods exist for achieving such control:

Addition to Chiral N-Sulfinyl Imines : The addition of sulfonyl anions to chiral N-sulfinyl imines has been described as a highly stereoselective method for producing β-amino sulfones and sulfonamides. acs.orgnih.gov

Stereoretentive Amination : A stereoretentive approach for sp³-enriched secondary sulfonamides involves the electrophilic amination of stereochemically pure sulfinates using N-alkylhydroxylamine sulfonic acids. organic-chemistry.orgnih.gov

Palladium-Catalyzed Tandem Reactions : Efficient synthesis of substituted (Z)-N-allyl sulfonamides with high stereoselectivity has been achieved through palladium-catalyzed three-component tandem reactions. acs.org

Green Chemistry Approaches to Sulfonamide Synthesis

In recent years, significant effort has been directed toward developing more environmentally benign methods for sulfonamide synthesis. sci-hub.setandfonline.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key green strategies applicable to this compound synthesis include:

Synthesis in Water : Water is an ideal green solvent. A facile synthesis of sulfonamides has been developed using equimolar amounts of amines and arylsulfonyl chlorides in water, with pH controlled by sodium carbonate. This method avoids organic bases and simplifies product isolation to simple filtration after acidification. rsc.orgsci-hub.se

Solvent-Free Reactions (Mechanochemistry) : A mechanochemical approach using a ball mill enables the solvent-free, one-pot synthesis of sulfonamides from disulfides. The process involves a tandem oxidation-chlorination followed by amination, utilizing cost-effective and environmentally friendly reagents like solid sodium hypochlorite. rsc.org

Alternative Reagents : Replacing hazardous reagents is a core principle of green chemistry. This includes using stable and non-toxic alternatives to metal sulfinate salts or avoiding gaseous sulfur dioxide by using solid surrogates like DABSO. thieme-connect.comorganic-chemistry.org Electrochemical methods, which use electrons as the oxidant, also represent a green advance for sulfonamide synthesis and deprotection. researchgate.net

Chemical Reactivity and Functionalization of N,2 Dimethylpropane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N,2-dimethylpropane-1-sulfonamide is a key site for chemical modification. The presence of the electron-withdrawing sulfonyl group makes the N-H proton acidic, allowing for deprotonation to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, enabling alkylation and acylation reactions.

Alkylation and Acylation Strategies

The N-H bond in this compound can be deprotonated to facilitate reactions with electrophiles. smolecule.com N-alkylation and N-acylation are common strategies to introduce new functional groups onto the sulfonamide nitrogen.

Alkylation: The alkylation of sulfonamides can be achieved using various alkylating agents. A general method involves the use of trichloroacetimidates in refluxing toluene, which notably proceeds without the need for an acid, base, or metal catalyst. nih.govnih.gov The success of this reaction is influenced by steric hindrance, with less encumbered sulfonamides generally providing better yields. nih.gov Other methods for N-alkylation of sulfonamides include manganese-catalyzed reactions with alcohols and ruthenium-catalyzed processes. organic-chemistry.org

Acylation: N-acylation introduces a carbonyl group, forming an N-acylsulfonamide. This functional group is prevalent in many pharmaceutically active compounds. nih.gov Common methods for the acylation of sulfonamides utilize acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.org Another effective method employs N-acylbenzotriazoles as neutral coupling reagents in the presence of sodium hydride (NaH), which can be particularly useful when the corresponding acyl halides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net Reactions can also be performed using carboxylic acid anhydrides or chlorides with a P₂O₅/SiO₂ catalyst, either in a solvent like CH₂Cl₂ or under solvent-free conditions. researchgate.net

Table 1: Selected Strategies for N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Alkylation | Trichloroacetimidates | Refluxing toluene | No catalyst required; sensitive to sterics. nih.govnih.gov |

| Alkylation | Alcohols | Mn(I) PNP pincer precatalyst | "Borrowing hydrogen" approach. organic-chemistry.org |

| Acylation | Acid Chlorides / Anhydrides | Base (e.g., pyridine, Et₃N) | Classical and widely used method. semanticscholar.org |

| Acylation | N-Acylbenzotriazoles | NaH, THF | Efficient for a wide range of acyl groups. semanticscholar.orgresearchgate.net |

| Acylation | Acid Chlorides / Anhydrides | P₂O₅/SiO₂ | Heterogeneous catalyst, can be used solvent-free. researchgate.net |

Formation of N-Substituted Derivatives

The alkylation and acylation strategies described above lead directly to the formation of a diverse range of N-substituted derivatives of this compound. For instance, reaction with an alkyl halide (R-X) following deprotonation would yield N-alkyl-N,2-dimethylpropane-1-sulfonamide. Similarly, reaction with an acyl chloride (RCOCl) would produce N-acyl-N,2-dimethylpropane-1-sulfonamide. These derivatives are of interest in medicinal chemistry, where the sulfonamide group is a key structural motif in various therapeutic agents. nih.gov The introduction of different substituents on the nitrogen atom allows for the fine-tuning of properties such as solubility, lipophilicity, and biological activity. nih.govnih.gov

Reactions Involving the Propane (B168953) Backbone

The propane backbone of this compound consists of an isobutyl group, which is a saturated alkyl chain. This part of the molecule is generally less reactive than the sulfonamide functional group. However, under specific conditions, it can be functionalized.

Functional Group Interconversions on the Alkyl Chain

Direct functionalization of the unactivated C-H bonds on the isobutyl group is challenging and typically requires harsh conditions, such as free-radical reactions. For example, radical halogenation could introduce a halide, which is a versatile functional group that can be subsequently converted into other groups like alcohols, nitriles, or azides through nucleophilic substitution reactions. vanderbilt.edu

Once a functional group is introduced, a variety of interconversions are possible. For example:

Hydroxyl to Halide: A hydroxyl group on the chain could be converted to a chloride using thionyl chloride (SOCl₂) or to a bromide using phosphorus tribromide (PBr₃). vanderbilt.edu

Halide to Nitrile: A halide can be displaced by a cyanide anion to form a nitrile, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Alcohol Oxidation: A primary alcohol could be oxidized to an aldehyde or a carboxylic acid, while a secondary alcohol would yield a ketone, introducing carbonyl functionality into the backbone.

These transformations, while theoretically possible, are not specifically documented for this compound and would need to be developed experimentally.

Introduction of Chirality (if applicable)

Chirality plays a crucial role in the activity of many pharmaceuticals. nih.gov The structure of this compound is achiral. Introducing a chiral center would require creating a stereocenter on the propane backbone.

The potential locations for introducing chirality are the C1 (methylene) carbon or one of the two methyl groups attached to C2. The C2 carbon itself is a quaternary center and cannot be made chiral.

Strategies for Introducing Chirality:

Asymmetric Functionalization of C1: If a functional group, such as a double bond, could be introduced adjacent to the sulfonyl group, asymmetric hydrogenation could create a chiral center at C1. Alternatively, if a ketone were installed at C1 (via oxidation of a primary alcohol), asymmetric reduction could yield a chiral secondary alcohol.

Selective Functionalization of a Prochiral Methyl Group: The two methyl groups at the C2 position are prochiral. A stereoselective reaction, potentially involving an enzymatic or transition-metal-catalyzed C-H activation, could functionalize one of these methyl groups over the other, thereby creating a chiral center at C2.

The synthesis of chiral sulfonamides is an active area of research, as these compounds are valuable as catalysts and building blocks in medicinal chemistry. nih.gov However, specific methods for the asymmetric synthesis of this compound derivatives have not been reported.

Cleavage and Transformation of the Sulfonamide Linkage

The sulfonamide bond (S-N) is known for its stability, which is why sulfonyl groups are often used as protecting groups for amines in organic synthesis. nih.gov However, under certain conditions, this bond can be cleaved.

Methods for Sulfonamide Cleavage:

Photolytic Cleavage: The sulfonamide bond is susceptible to cleavage upon irradiation with ultraviolet light, particularly at wavelengths around 2537 angstroms. nih.gov This method can sometimes be performed with relatively less degradation of other sensitive functional groups. nih.gov

Electrochemical Cleavage: Electrochemical methods can offer a high degree of chemoselectivity for cleaving sulfonamide-related bonds. For instance, sulfonimides can be selectively cleaved to sulfonamides electrochemically without affecting the sulfonamide bond itself. nih.gov More recently, electrically-driven oxidative cleavage of the N-C bond adjacent to the sulfonamide nitrogen has been reported as a novel deprotection strategy. researchgate.net

Chemical Cleavage: Reductive cleavage using reagents like sodium in liquid ammonia can be effective. Another method involves the use of phenyldimethylsilyllithium to cleave the sulfonamides of secondary amines. rsc.org

Table 2: Summary of General Sulfonamide Linkage Cleavage Methods

| Method | Reagents/Conditions | Characteristics |

|---|---|---|

| Photolytic | UV irradiation (e.g., 2537 Å) | Can be relatively mild for other functional groups. nih.gov |

| Electrochemical | Controlled potential electrolysis | Highly chemoselective. nih.gov Can also cleave adjacent N-C bonds. researchgate.net |

| Chemical | Phenyldimethylsilyllithium | Effective for secondary amine-derived sulfonamides. rsc.org |

| Chemical | Sodium in liquid ammonia | Strong reducing conditions. |

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies specifically on this compound are limited in the scientific literature. However, the mechanisms of key reactions involving the sulfonamide functional group are well-established and can be applied to understand the reactivity of this compound.

Mechanism of N-Alkylation

The manganese-catalyzed N-alkylation of sulfonamides via the "borrowing hydrogen" methodology is proposed to proceed through the following steps acs.org:

Catalyst Activation: The Mn(I) precatalyst is activated by the base.

Alcohol Dehydrogenation: The active manganese complex coordinates to the alcohol, which then undergoes dehydrogenation to form an aldehyde and a manganese hydride species.

Condensation: The sulfonamide undergoes condensation with the in situ generated aldehyde to form an N-sulfonyl imine intermediate.

Reduction: The manganese hydride species then reduces the N-sulfonyl imine to the N-alkylated sulfonamide product.

Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

A plausible reaction mechanism initiates with the activation of the precatalyst by dehydrobromination to form the active manganese complex. acs.org The alcohol then coordinates to form an alkoxo-type complex, followed by dehydrogenation to yield an aldehyde and a manganese hydride species. acs.org

Mechanism of Deprotonation and Electrophilic Substitution

The reaction of this compound with a base involves a simple acid-base equilibrium to form the sulfonamidate anion. The subsequent reaction with an electrophile is typically a nucleophilic substitution or addition reaction.

For instance, in the case of N-alkylation with an alkyl halide (R-X), the mechanism is a straightforward Sₙ2 reaction:

Deprotonation: R¹-SO₂NHR² + Base → [R¹-SO₂NR²]⁻ + Base-H⁺

Nucleophilic Attack: [R¹-SO₂NR²]⁻ + R³-X → R¹-SO₂N(R²)R³ + X⁻

The rate and efficiency of this reaction depend on the strength of the base, the nature of the solvent, the reactivity of the electrophile, and the steric hindrance around the nitrogen atom.

Interactive Data Table: Reactivity of N-Alkylsulfonamides

The following table summarizes the general reactivity of N-alkylsulfonamides, which is applicable to this compound, based on analogous reactions reported in the literature.

| Reaction Type | Reagents/Catalysts | Product Type | Mechanistic Pathway |

| N-Alkylation | Alcohol, Mn(I) catalyst, Base | N,N-dialkylsulfonamide | Borrowing Hydrogen |

| Deprotonation | Strong Base (e.g., NaH, BuLi) | Sulfonamidate Anion | Acid-Base Reaction |

| Reaction with Electrophiles | Alkyl Halides, Acyl Chlorides | N-functionalized sulfonamide | Nucleophilic Substitution |

Spectroscopic and Advanced Analytical Methodologies for N,2 Dimethylpropane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N,2-dimethylpropane-1-sulfonamide, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The N-methyl protons typically appear as a singlet, while the protons of the isobutyl group show characteristic splitting patterns. For instance, the methyl protons of the isobutyl group appear as a doublet due to coupling with the adjacent methine proton, which in turn appears as a multiplet. The methylene (B1212753) protons adjacent to the sulfonyl group also present a distinct signal, often a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the unambiguous assignment of the N-methyl carbon, the carbons of the isobutyl group (methyl, methine, and methylene), and the carbonyl carbon of the sulfonamide group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | Signal Present |

| (CH₃)₂CH- | Doublet | Signal Present |

| (CH₃)₂CH - | Multiplet | Signal Present |

| -CH₂-SO₂- | Doublet | Signal Present |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table presents expected multiplicities and the presence of signals.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Molecular Ion Peak: In a typical mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula (C₅H₁₃NO₂S).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond. The fragmentation of this compound would be expected to produce characteristic fragment ions corresponding to the isobutyl group and the N-methylsulfonamide moiety, aiding in its definitive identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 152.07398 |

| [M+Na]⁺ | 174.05592 |

| [M-H]⁻ | 150.05942 |

| [M]⁺ | 151.06615 |

Chromatographic Separations for Isolation and Analysis (e.g., Silica (B1680970) Gel Chromatography)

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for analyzing its purity.

Silica Gel Column Chromatography: Silica gel column chromatography is a widely used method for the purification of sulfonamides. The separation is based on the differential adsorption of the compound onto the stationary phase (silica gel) and its solubility in the mobile phase (a solvent or mixture of solvents). For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective for its elution from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC). The purification of a structurally related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, has been successfully achieved using silica gel column chromatography with dichloromethane (B109758) as the eluent, indicating the applicability of this method for this compound. researchgate.net

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on this compound revealed that it crystallizes in the monoclinic system with the space group P2₁/c. smolecule.com The unit cell parameters were determined, providing precise details about the dimensions of the repeating unit in the crystal lattice. smolecule.com This analysis confirms the molecular structure and provides insights into the packing of the molecules in the solid state, which is influenced by intermolecular forces such as hydrogen bonding involving the sulfonamide group.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| a (Å) | 8.245 | smolecule.com |

| b (Å) | 9.137 | smolecule.com |

| c (Å) | 10.562 | smolecule.com |

| β (°) | 103.45 | smolecule.com |

| Volume (ų) | 774.32 | smolecule.com |

| Z (Molecules per unit cell) | 4 | smolecule.com |

Computational and Theoretical Investigations of N,2 Dimethylpropane 1 Sulfonamide

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies, particularly those employing ab initio and density functional theory (DFT) methods, are fundamental to determining the three-dimensional arrangement of atoms in N,2-dimethylpropane-1-sulfonamide and its conformational preferences. nih.gov These studies typically involve geometry optimization, where the goal is to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

For sulfonamides in general, a key structural feature is the geometry around the sulfur atom and the torsional angles involving the S-N and S-C bonds. researchgate.net In the case of this compound, the presence of a bulky isobutyl group attached to the sulfur and a methyl group on the nitrogen atom introduces specific steric interactions that influence its preferred conformation.

Rotational spectroscopy studies on related sulfonamides have shown that the amino group of the sulfonamide can adopt different orientations, such as being perpendicular or gauche to a benzene (B151609) plane in arylsulfonamides. mdpi.com For an aliphatic sulfonamide like this compound, the conformational landscape is primarily dictated by the rotation around the C-S and S-N bonds. Theoretical calculations help to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| S=O Bond Length | 1.43 Å |

| S-N Bond Length | 1.63 Å |

| S-C Bond Length | 1.80 Å |

| C-S-N Bond Angle | 107.5° |

| O-S-O Bond Angle | 120.0° |

Note: These values are representative and based on typical data for sulfonamides from computational studies.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations can provide valuable information about its electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential. issuu.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering clues about how the molecule will interact with other chemical species. mdpi.com

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are theoretical predictions based on DFT calculations for similar sulfonamide structures. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. peerj.com By simulating the motions of atoms and molecules, MD can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. nih.gov

The analysis of the simulation trajectory can identify the most populated conformational clusters and the dihedral angles that define them. This information is crucial for understanding structure-activity relationships in medicinal chemistry. acs.org

Prediction of Reactivity and Reaction Pathways

Computational methods are also employed to predict the reactivity of this compound and to elucidate potential reaction pathways. The electronic properties calculated using DFT, such as the HOMO-LUMO energies and the MEP map, provide initial insights into its chemical behavior.

For instance, the electron-rich oxygen atoms of the sulfonyl group and the nitrogen atom are potential sites for electrophilic attack, while the hydrogen on the nitrogen atom is acidic and can be removed by a base. wikipedia.org The carbon atoms adjacent to the sulfonyl group can also be susceptible to nucleophilic attack under certain conditions.

Theoretical calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. This can help in predicting the most likely reaction pathways and the products that will be formed. For example, the reaction of sulfonamides with electrophiles or the deprotonation of the N-H bond can be computationally investigated to understand the molecule's synthetic utility. wikipedia.org

N,2 Dimethylpropane 1 Sulfonamide As a Building Block in Complex Organic Synthesis

Incorporation into Heterocyclic Frameworks

N,2-dimethylpropane-1-sulfonamide has been successfully integrated as a significant substituent in various complex heterocyclic systems. While detailed synthetic methodologies for these specific integrations are not extensively published in peer-reviewed journals, patent literature reveals its presence in several advanced compounds. In these instances, the sulfonamide is typically attached via its nitrogen atom to a pre-existing heterocyclic core, suggesting its use in the later stages of a synthetic sequence.

Examples from patent literature demonstrate the versatility of this building block in decorating a range of heterocyclic scaffolds:

Quinolinone-Pyrimidines: The moiety is found in compounds designed as mutant-isocitrate dehydrogenase inhibitors, where it is linked to a pyrimidine ring that is itself connected to a quinolinone core. An example is N-(2-{[(1S)-1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]amino}pyrimidin-4-yl)-N,2-dimethylpropane-1-sulfonamide. google.com

Naphthyridines: It has been incorporated into molecules targeting bromodomain-containing proteins, such as N-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]-N,2-dimethylpropane-1-sulfonamide. google.com

Azaspiro Compounds: The building block is also present in heterocyclic spiro compounds developed as monoacylglycerol lipase (MAGL) inhibitors, for instance, N-(8-azaspiro[4.5]dec-3-yl)-N,2-dimethylpropane-1-sulfonamide. epo.org

Table 1: Examples of Heterocyclic Frameworks Incorporating this compound

| Compound Name | Core Heterocyclic System | Patent Reference |

|---|---|---|

| N-(2-{[(1S)-1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]amino}pyrimidin-4-yl)-N,2-dimethylpropane-1-sulfonamide | Quinolinone, Pyrimidine | WO2016044781A1 google.com |

| N-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]-N,2-dimethylpropane-1-sulfonamide | Naphthyridine | WO2019152440A1 google.com |

| N-(8-azaspiro[4.5]dec-3-yl)-N,2-dimethylpropane-1-sulfonamide | Azaspiro[4.5]decane | EP 3571202 B1 epo.org |

Role in the Construction of Advanced Molecular Architectures

The presence of the this compound moiety in the complex molecules cited above underscores its role as a building block in the creation of advanced molecular architectures. google.comgoogle.comepo.org The sulfonamide group is a versatile functional group; it is a hydrogen bond acceptor and the N-H bond (in primary or secondary sulfonamides) can act as a hydrogen bond donor. The branched isobutyl group provides steric bulk and lipophilicity, which can be crucial for tuning properties like solubility, cell permeability, and metabolic stability.

In the context of medicinal chemistry, the incorporation of this specific sulfonamide can be a strategic choice to:

Occupy specific binding pockets in target enzymes or receptors.

Improve pharmacokinetic profiles by balancing hydrophilicity and lipophilicity.

Establish key interactions , such as hydrogen bonds, with biological targets.

The recurring appearance of this building block in patented compounds intended as therapeutic agents, such as enzyme inhibitors, suggests its value in constructing molecules with precise three-dimensional structures designed for specific biological functions. google.comgoogle.comepo.org

Strategies for Diversity-Oriented Synthesis Utilizing this compound Derivatives

A comprehensive review of scientific literature did not yield specific examples or established strategies for the use of this compound or its derivatives within the framework of diversity-oriented synthesis (DOS).

Application in Multicomponent Reactions

Based on available scientific and patent literature, there are no specific documented applications of this compound as a reactant in multicomponent reactions (MCRs).

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to N,2-Dimethylpropane-1-sulfonamide Analogues

The traditional synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, is being augmented by novel, more efficient methods. nih.govresearchgate.net These modern techniques are crucial for rapidly generating libraries of analogues of this compound for applications in drug discovery and material science. nih.gov

Recent advancements focus on circumventing the limitations of traditional methods, such as harsh reaction conditions and limited functional group tolerance. nih.gov One promising strategy involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to a wide range of sulfonamides in a one-pot process. organic-chemistry.org Another approach leverages photoredox and copper catalysis to synthesize sulfonamides directly from aryl radical precursors and various amines, including those that are electron-deficient. acs.org For alkyl sulfonamides like this compound, methods such as the manganese-catalyzed N-alkylation of sulfonamides with alcohols offer a greener alternative to traditional alkylation. organic-chemistry.org Furthermore, stereoretentive approaches are being developed to synthesize sp³-enriched secondary sulfonamides with high stereochemical purity, a critical aspect for creating chiral analogues. nih.gov

Table 1: Selected Novel Synthetic Routes for Sulfonamide Analogues

| Synthetic Strategy | Key Reagents/Catalysts | Substrate Scope | Key Advantages |

|---|---|---|---|

| Palladium-Catalyzed Aminosulfonylation | Pd catalyst, DABSO (SO₂ surrogate), Amine, Sodium hypochlorite | Broad range of amines, including anilines and amino acid derivatives. organic-chemistry.org | Milder conditions, avoids preparation of sulfonyl chlorides. nih.govorganic-chemistry.org |

| Synergistic Photoredox and Copper Catalysis | Photoredox catalyst, Copper catalyst, Aryl radical precursors, Amine | Electron-rich and electron-deficient amines. acs.org | Single-step process, proceeds at room temperature. acs.org |

| Manganese-Catalyzed N-Alkylation | Mn(I) PNP pincer precatalyst, Alcohols | Benzylic and primary aliphatic alcohols, diverse aryl and alkyl sulfonamides. organic-chemistry.org | Uses alcohols as green alkylating agents, good functional group tolerance. organic-chemistry.org |

| Stereoretentive Electrophilic Amination | N-alkylhydroxylamine sulfonic acids | Stereochemically pure sulfinates. nih.gov | "Green" approach, preserves stereochemistry at the α-carbon. nih.gov |

Exploration of this compound Motifs in Catalysis

While this compound itself is not primarily investigated as a catalyst, the sulfonamide motif is integral to ligands and reagents used in various catalytic systems. The synthesis of this compound and its analogues often relies on transition-metal catalysis.

For instance, palladium-catalyzed methods are instrumental in forming the aryl-sulfur bond necessary for many sulfonamide analogues. nih.gov These processes allow for the convergent synthesis of sulfonamides, enabling variation in both the sulfonyl and amine components. nih.gov Similarly, copper catalysis has been employed for the aerobic dimerization of thiols to produce thiosulfonates, which are stable precursors for sulfonamides. organic-chemistry.org Nickel-catalyzed cross-coupling reactions are also emerging as a powerful tool for C-N bond formation between sulfonamides and aryl halides, a reaction that is challenging due to the lower nucleophilicity of sulfonamides. princeton.edu These catalytic methods are essential for efficiently accessing diverse sulfonamide structures, including those related to this compound.

Table 2: Catalysis in the Synthesis of Sulfonamide Motifs

| Catalyst Type | Reaction | Role in Sulfonamide Synthesis | Reference |

|---|---|---|---|

| Palladium | Cross-coupling | Forms C-S or C-N bonds to construct the sulfonamide backbone. | nih.gov |

| Copper | Aerobic Dimerization / Aminosulfonylation | Creates sulfonyl precursors or facilitates direct sulfonamide formation. | organic-chemistry.orgacs.org |

| Nickel | Photosensitized Cross-coupling | Enables C-N bond formation with less nucleophilic sulfonamides. | princeton.edu |

| Ruthenium | N-methylation | Catalyzes the alkylation of the sulfonamide nitrogen using methanol. | organic-chemistry.org |

| Indium | Sulfonylation of Amines | Catalyzes the reaction between sulfonyl chlorides and amines. | organic-chemistry.org |

Advanced Characterization Techniques for Dynamic Studies

Understanding the three-dimensional structure and conformational dynamics of molecules like this compound is crucial for predicting their properties and interactions. Advanced characterization techniques are providing unprecedented insight into these aspects.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational changes, such as restricted rotation around single bonds. tandfonline.comtandfonline.com For sulfonamides, variable-temperature (VT) NMR studies can determine the energy barriers associated with rotation around the C-N or S-N bonds, revealing information about the molecule's flexibility and the stability of its different conformers. tandfonline.comtandfonline.com

Mass spectrometry (MS) techniques, particularly when coupled with ion mobility separation (IMS), offer another dimension of structural analysis. Field Asymmetric Ion Mobility Separation (FAIMS) coupled with mass spectrometry can separate analyte ions from matrix interferences, which is valuable for quantitative analysis. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of sulfonamides, which can be influenced by their structure and can involve complex intramolecular rearrangements. researchgate.netnih.gov These fragmentation studies, sometimes aided by Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provide fundamental information about the gas-phase chemistry and stability of these molecules. researchgate.net

Table 3: Advanced Characterization Techniques for Sulfonamides

| Technique | Application | Information Gained |

|---|---|---|

| Dynamic NMR Spectroscopy | Studying restricted bond rotation. | Free energy of activation (ΔG#) for conformational changes, molecular flexibility. tandfonline.comtandfonline.com |

| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of isomers and conformers; analysis in complex matrices. | Collision Cross-Section (CCS) data, improved signal-to-noise, structural separation. lcms.cz |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways. | Structural confirmation, understanding of gas-phase ion chemistry and bond stability. researchgate.netnih.gov |

| X-ray Crystallography | Determination of solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of automated synthesis and high-throughput screening (HTS) is revolutionizing the discovery of new functional molecules. The sulfonamide class, including secondary sulfonamides like this compound, is well-suited to this integrated approach.

Fully automated flow-through synthesis platforms have been developed to rapidly produce libraries of secondary sulfonamides. acs.orgnih.govacs.org These systems can perform multi-step reactions, such as N-alkylation and subsequent deprotection, in a continuous flow, generating arrays of compounds with high purity and yield, eliminating the need for manual purification between steps. acs.orgnih.gov For example, a 48-member library of secondary sulfonamides was successfully prepared using an automated platform with integrated reactor columns and regeneration capabilities. acs.orgacs.org

Once a library of this compound analogues is synthesized, it can be directly subjected to High-Throughput Screening (HTS). nih.govnih.gov HTS leverages robotics, liquid handling devices, and sensitive detectors to test thousands of compounds for a specific biological or chemical activity in a short period. nih.govthermofisher.com This combination of automated synthesis to create molecular diversity and HTS to rapidly assess function dramatically accelerates the pace of research and development, whether the goal is to discover new pharmaceuticals or novel materials. acs.orgnih.gov

Table 4: Integrated Workflow for Sulfonamide Library Synthesis and Screening

| Stage | Technology | Purpose | Key Outcome |

|---|---|---|---|

| 1. Library Design | Computational Chemistry | Design a virtual library of this compound analogues with diverse properties. | A set of target structures for synthesis. |

| 2. Automated Synthesis | Flow Chemistry Platform | Rapid, parallel, or sequential synthesis of the designed library. acs.orgnih.gov | A physical library of purified compounds in microplates. |

| 3. High-Throughput Screening (HTS) | Robotic Liquid Handlers, Plate Readers | Screen the compound library against a specific biological or chemical target. nih.gov | Identification of "hit" compounds with desired activity. |

| 4. Data Analysis | Informatics Software | Process large datasets from HTS to identify structure-activity relationships (SAR). | Confirmed and prioritized hits for further study. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.